molecular formula C21H17BrN2O6 B10873806 2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

Cat. No.: B10873806
M. Wt: 473.3 g/mol
InChI Key: PFXIPXOEXVBHBN-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a complex organic compound that features both an indole and an acetylamino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be brominated using bromine or a brominating agent to introduce the bromo group.

The next step involves the formation of the ester linkage. This can be achieved by reacting the brominated indole with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine. The final step is the acetylation of the amino group, which can be done using acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, potentially inhibiting their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is unique due to its combination of an indole ring, a bromo group, and an acetylamino group. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H17BrN2O6

Molecular Weight

473.3 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl] 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate

InChI

InChI=1S/C21H17BrN2O6/c1-11(24-17-8-5-14(22)9-16(17)19(27)20(24)28)21(29)30-10-18(26)13-3-6-15(7-4-13)23-12(2)25/h3-9,11H,10H2,1-2H3,(H,23,25)

InChI Key

PFXIPXOEXVBHBN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=C(C=C1)NC(=O)C)N2C3=C(C=C(C=C3)Br)C(=O)C2=O

Origin of Product

United States

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